Methyl 2-((4-methoxy-7-methylbenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate
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Overview
Description
Methyl 2-((4-methoxy-7-methylbenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((4-methoxy-7-methylbenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of 2-aminothiophenol with a suitable α-haloketone.
Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through electrophilic substitution reactions using appropriate reagents.
Coupling with Pyridine Derivative: The benzothiazole derivative is then coupled with a pyridine derivative through a nucleophilic substitution reaction.
Formation of the Carbamoyl Group: The final step involves the formation of the carbamoyl group through the reaction of the intermediate with methyl 2-aminobenzoate under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((4-methoxy-7-methylbenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Methyl 2-((4-methoxy-7-methylbenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-((4-methoxy-7-methylbenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and 2-mercaptobenzothiazole share structural similarities with Methyl 2-((4-methoxy-7-methylbenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate.
Pyridine Derivatives: Compounds like 2-pyridinemethanol and 2-pyridinecarboxylic acid are structurally related to the pyridine moiety in the compound.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.
Biological Activity
Methyl 2-((4-methoxy-7-methylbenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and its molecular formula is C20H22N4O5S. It features a methoxy group, a methylbenzothiazole moiety, and a pyridinylmethyl carbamoyl group, contributing to its diverse chemical behavior.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Benzothiazole Derivative : The initial step involves synthesizing the 4-methoxy-7-methylbenzo[d]thiazole structure.
- Pyridine Attachment : The pyridin-2-ylmethyl group is introduced through a nucleophilic substitution reaction.
- Final Esterification : The benzoate moiety is formed by esterification with methyl alcohol.
Anticancer Properties
Recent studies suggest that compounds similar to this compound exhibit significant anticancer activities. For instance, derivatives that target carbonic anhydrase IX (CAIX), an enzyme overexpressed in various tumors, have shown promising results in inhibiting tumor growth and metastasis. The binding affinity of these compounds to CAIX can be exceptionally high, with some exhibiting dissociation constants in the low nanomolar range .
The proposed mechanism of action includes:
- Inhibition of Carbonic Anhydrase : By selectively binding to CAIX, the compound may disrupt the acidification of the tumor microenvironment, which is crucial for cancer cell invasion and survival.
- Modulation of Cellular Pathways : Compounds with similar structures have been noted to activate peroxisome proliferator-activated receptors (PPARs), enhancing insulin sensitivity and potentially influencing metabolic pathways related to cancer progression .
Study 1: Anticancer Efficacy
A study examining a series of methyl benzoate derivatives demonstrated that modifications in substituents significantly influenced their anticancer activity against various cell lines. The most effective compound exhibited an IC50 value in the low micromolar range against breast cancer cells .
Study 2: PPAR Activation
Another investigation focused on thiazolidinedione derivatives showed that these compounds could activate PPARγ, which plays a role in regulating glucose metabolism and fat storage. This activation was linked to reduced inflammatory responses in diabetic models, suggesting potential therapeutic applications beyond oncology .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
methyl 2-[(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-(pyridin-2-ylmethyl)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S/c1-15-11-12-19(30-2)20-21(15)32-24(26-20)27(14-16-8-6-7-13-25-16)22(28)17-9-4-5-10-18(17)23(29)31-3/h4-13H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTILUKUQAGPSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=CC=C4C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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